molecular formula C25H23N5O5 B6576292 4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate CAS No. 309942-24-3

4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate

Cat. No.: B6576292
CAS No.: 309942-24-3
M. Wt: 473.5 g/mol
InChI Key: YHTAWAIXNNYKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[2,3-c]pyrazole class, a scaffold known for its diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities . Its structure integrates a pyrano[2,3-c]pyrazole core substituted with a 4-methoxyphenyl group at position 3, a cyano group at position 5, and a morpholine-4-carboxylate ester at position 4 of the phenyl ring. The morpholine moiety enhances solubility and bioavailability, while the electron-withdrawing cyano group stabilizes the heterocyclic system .

Synthetic routes for this compound often involve multicomponent reactions (MCRs) utilizing precursors like 6-amino-4-(4-methoxyphenyl)-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrile, followed by esterification with morpholine-4-carbonyl chloride .

Properties

IUPAC Name

[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O5/c1-32-17-6-4-16(5-7-17)22-21-20(19(14-26)23(27)35-24(21)29-28-22)15-2-8-18(9-3-15)34-25(31)30-10-12-33-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTAWAIXNNYKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)OC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs sharing the pyrano[2,3-c]pyrazole core or morpholine carboxylate ester modifications. Key differences in substituents, molecular properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name / ID (Source) Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound () - 4-Methoxyphenyl (C3)
- Morpholine-4-carboxylate (C4-phenyl)
- Cyano (C5)
~537.5 (estimated) Enhanced solubility due to morpholine; potential for CNS penetration .
6-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile () - 4-Chlorobenzyloxy (C4-phenyl)
- Phenyl (C3)
484.94 Higher lipophilicity (Cl substituent); possible antimicrobial activity .
6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile () - Ethoxy (C3-phenyl)
- Hydroxyl (C4-phenyl)
~431.4 Improved hydrogen-bonding capacity (OH group); potential antioxidant activity .
3-[6-Amino-5-cyano-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate () - Isopropyl (C3)
- Morpholine-4-carboxylate (C3-phenyl)
409.44 Reduced steric hindrance; increased metabolic stability .
Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate () - Ethyl ester (C5)
- 4-Methoxyphenyl (C4)
~383.4 Lower molecular weight; simpler synthesis but reduced bioavailability .

Key Observations

Substituent Effects on Bioactivity :

  • The morpholine-4-carboxylate group in the target compound distinguishes it from analogs with ethyl esters () or chlorobenzyloxy groups (). Morpholine derivatives often exhibit improved pharmacokinetic profiles due to balanced hydrophilicity and membrane permeability .
  • Hydroxyl or ethoxy groups () enhance hydrogen-bonding interactions, which may improve binding to targets like kinases or oxidoreductases .

Synthetic Accessibility :

  • The target compound’s synthesis aligns with MCR protocols (), whereas analogs like ’s compound require additional steps for chlorobenzyloxy incorporation .

Structural Validation: X-ray crystallography using SHELX programs () confirmed the planar geometry of the pyrano[2,3-c]pyrazole core in related compounds, ensuring structural fidelity .

Preparation Methods

Multicomponent Reaction Components

The pyrano[2,3-c]pyrazole scaffold is constructed via a one-pot MCR involving four components:

  • Aldehyde : 4-Hydroxybenzaldehyde introduces the phenyl group at position 4, later functionalized with morpholine-4-carboxylate.

  • β-Ketoester : Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, synthesized via Claisen condensation of ethyl acetate and 4-methoxyacetophenone, provides the 3-(4-methoxyphenyl) substituent.

  • Hydrazine Hydrate : Forms the pyrazole ring through cyclocondensation with the β-ketoester.

  • Malononitrile : Contributes the 5-cyano and 6-amino groups via Knoevenagel condensation.

Catalytic Systems and Conditions

Catalysts and solvents critically influence yield and reaction time:

CatalystSolvent SystemTemperatureTime (h)Yield (%)Source
Urea (10 mol%)EtOH:H₂O (1:1)RT1091
[Dsim]AlCl₄Solvent-free80°C2–389
Eosin Y + TBHPCH₃CNRT2885

Urea in aqueous ethanol emerges as a cost-effective and eco-friendly option, achieving 91% yield under ambient conditions. Solvent-free protocols using disulfonic acid imidazolium chloroaluminate ([Dsim]AlCl₄) reduce waste but require elevated temperatures. Photocatalytic systems (e.g., eosin Y with TBHP) enable mild conditions but entail longer reaction times.

Isolation and Characterization

Post-reaction, the crude product precipitates and is purified via recrystallization from ethanol. Structural confirmation employs:

  • ¹H/¹³C NMR : Characteristic signals for amino (δ 4.8–5.2 ppm), cyano (δ 110–120 ppm), and pyran ring protons.

  • X-ray Crystallography : Flattened sofa/boat conformations of the pyran ring, as observed in ethyl 6-amino-5-cyano-4-phenyl derivatives.

Functionalization with Morpholine-4-carboxylate

Esterification Methods

The 4-hydroxyphenyl group undergoes esterification with morpholine-4-carbonyl chloride:

  • Reagents : Morpholine-4-carbonyl chloride (1.2 equiv), triethylamine (2.0 equiv) in anhydrous THF.

  • Conditions : Stirred at 0°C→RT for 12 h, monitored by TLC.

  • Workup : Quenched with ice-water, extracted with DCM, and purified via silica gel chromatography.

Optimization of Reaction Conditions

Key parameters affecting yield:

  • Base Selection : Triethylamine outperforms inorganic bases (e.g., K₂CO₃) by mitigating side reactions.

  • Solvent : THF ensures homogeneity, while DCM leads to phase separation.

  • Stoichiometry : Excess acyl chloride (1.2 equiv) drives completion without overconsumption.

Purification and Analysis

  • Column Chromatography : Elution with ethyl acetate/hexane (3:7) isolates the product (72% yield).

  • Mass Spectrometry : TOF-MS confirms [M+H]⁺ at m/z 532.18.

Alternative Synthetic Routes

Pre-functionalized Aldehydes

Using 4-(morpholine-4-carbonyloxy)benzaldehyde in the MCR avoids post-synthetic modification but faces challenges:

  • Instability : The ester group hydrolyzes under basic MCR conditions.

  • Yield Reduction : Competing side reactions lower core yield to 65%.

Solid-phase Synthesis

Immobilizing the β-ketoester on Wang resin enables stepwise assembly but complicates scale-up due to:

  • Resin Loading Limits (0.8–1.2 mmol/g).

  • Cleavage Efficiency : Trifluoroacetic acid (TFA) cleavage risks ester group degradation.

Green Chemistry Considerations

Solvent-free and Aqueous Conditions

  • Solvent-free MCRs reduce waste but require energy-intensive heating (80°C).

  • Aqueous Ethanol : Achieves 91% yield with urea, aligning with green chemistry principles.

Catalyst Reusability

  • Heterogeneous Catalysts : [Dsim]AlCl₄ retains 85% activity after five cycles.

  • Photocatalysts : Eosin Y degrades upon prolonged irradiation, limiting reuse.

Industrial-scale Production

Scalability Challenges

  • Batch Reactor Limitations : Exothermic MCRs necessitate precise temperature control.

  • Purification Bottlenecks : Recrystallization becomes inefficient above 1 kg scale.

Continuous Flow Methodologies

  • Microreactors : Enhance heat/mass transfer, reducing reaction time by 40%.

  • In-line Analytics : FTIR monitors esterification in real-time, ensuring >95% conversion .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis involving cyclization and functional group modifications (e.g., pyran-pyrazole core assembly) is typical. Catalysts like trisodium citrate dihydrate in aqueous ethanol enhance regioselectivity and yield. Reaction parameters (temperature, solvent polarity) must be systematically varied using Design of Experiments (DoE) to identify optimal conditions. Continuous flow reactors may improve scalability .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical integrity?

  • Methodology : Combine spectroscopic techniques:

  • NMR : 1H^1H, 13C^{13}C, and 2D-COSY/HMBC to map substituent positions (e.g., methoxyphenyl vs. morpholine carboxylate orientation) .
  • XRD : Single-crystal X-ray diffraction (as in pyrazole-triazole analogs) resolves absolute configuration and hydrogen-bonding networks .
  • HRMS/IR : Validate molecular formula and functional groups (e.g., cyano stretch at ~2200 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodology : Use HPLC-UV or LC-MS to assess stability in buffer solutions (pH 2–9) and plasma. Solubility can be determined via shake-flask method in PBS/DMSO mixtures. The morpholine carboxylate group may enhance aqueous solubility compared to non-polar analogs .

Advanced Research Questions

Q. How do substituents (e.g., 4-methoxyphenyl, cyano) influence the compound’s biological activity, and what structure-activity relationships (SAR) can be derived?

  • Methodology : Synthesize analogs with systematic substituent variations (e.g., replacing methoxy with halogen or alkyl groups). Test in vitro assays (e.g., enzyme inhibition, cytotoxicity). Computational modeling (docking, QSAR) identifies key interactions (e.g., methoxyphenyl π-stacking with hydrophobic pockets) .

Q. What strategies resolve contradictions in biological assay data (e.g., conflicting IC50_{50} values across studies)?

  • Methodology :

  • Assay standardization : Ensure consistent cell lines, incubation times, and controls.
  • Metabolite profiling : LC-MS/MS to detect degradation products or active metabolites influencing results.
  • Orthogonal assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can computational methods predict metabolic pathways and potential toxicity of this compound?

  • Methodology : Use in silico tools (e.g., MetaSite, Derek Nexus) to identify Phase I/II metabolism sites (e.g., morpholine ring oxidation). MD simulations assess interactions with CYP450 isoforms. Validate predictions with in vitro microsomal stability assays .

Q. What experimental designs are effective for studying the compound’s regioselectivity in multi-component reactions?

  • Methodology : Employ kinetic vs. thermodynamic control strategies. For example, low-temperature conditions may favor kinetic products (e.g., pyrano-pyrazole regioisomers), while high-temperature conditions drive thermodynamically stable forms. Monitor intermediates via 1H^1H-NMR time-course studies .

Q. How does the compound’s crystal packing (e.g., hydrogen bonding, π-π interactions) influence its solid-state properties and formulation?

  • Methodology : Analyze XRD data (e.g., Cambridge Structural Database) to map intermolecular interactions. Compare polymorphs via DSC/TGA to identify stable forms. The morpholine group’s hydrogen-bonding capacity may improve crystallinity and bioavailability .

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions, biodegradable catalysts) to align with sustainability goals .
  • Data Reproducibility : Use Open Science frameworks (e.g., PubChem, crystallographic databases) to share spectral and assay data .
  • Advanced Analytics : Couple MALDI-TOF with ion mobility spectrometry for high-resolution structural analysis of complex mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.